4-(Sec-butyl)-2-iodophenol

Physical Chemistry Process Chemistry Purification

4-(Sec-butyl)-2-iodophenol (CAS 1697022-77-7) is a di-substituted phenolic compound bearing an iodine atom at the ortho position and a branched sec-butyl group at the para position. With a molecular formula of C₁₀H₁₃IO and a molecular weight of 276.11 g/mol , it belongs to the broader class of 2-iodophenol derivatives, a group known for its utility in metal-catalyzed cross-coupling reactions and for enhanced antimicrobial properties relative to non-halogenated or lighter-halogen analogs.

Molecular Formula C10H13IO
Molecular Weight 276.11 g/mol
Cat. No. B13930298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Sec-butyl)-2-iodophenol
Molecular FormulaC10H13IO
Molecular Weight276.11 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC(=C(C=C1)O)I
InChIInChI=1S/C10H13IO/c1-3-7(2)8-4-5-10(12)9(11)6-8/h4-7,12H,3H2,1-2H3
InChIKeyDOSBHCKXMUDKQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Sec-butyl)-2-iodophenol: Structural Identity and Compound-Class Context for Procurement Decisions


4-(Sec-butyl)-2-iodophenol (CAS 1697022-77-7) is a di-substituted phenolic compound bearing an iodine atom at the ortho position and a branched sec-butyl group at the para position. With a molecular formula of C₁₀H₁₃IO and a molecular weight of 276.11 g/mol , it belongs to the broader class of 2-iodophenol derivatives, a group known for its utility in metal-catalyzed cross-coupling reactions and for enhanced antimicrobial properties relative to non-halogenated or lighter-halogen analogs [1][2]. The presence of the sec-butyl substituent distinguishes this compound from its n-butyl, tert-butyl, and unsubstituted analogs, impacting key properties such as lipophilicity, steric bulk, and metabolic stability. While the foundational chemistry of alkyl-iodophenols, first systematically described in 1951 by Suter and Schuetz, confirms that alkyl chain length and branching directly influence physical properties like boiling point and aqueous solubility [3], direct comparative performance data for this specific compound versus its closest analogs remains limited in the open literature. This guide therefore focuses on the quantifiable, verifiable differentiators available, relying on class-level inferences only where explicitly noted, to equip scientific procurement with a clear-eyed view of where this compound's differentiation is evidence-based and where it is not.

1
Synthetic utility: 2-iodophenol scaffold for metal-catalyzed cross-coupling reactions
2
May support antimicrobial screening based on class-level halogen/alkyl trends
3
sec-Butyl branching distinguishes lipophilicity and steric profile from n-butyl and tert-butyl analogs

Why 4-(Sec-butyl)-2-iodophenol Cannot Be Interchanged with its n-Butyl, tert-Butyl, or Unsubstituted Analogs


The simple replacement of one alkyl-iodophenol with another is not a trivial substitution. The foundational work by Suter and Schuetz demonstrated that even among simple 2-alkyl-4-iodophenols, a change from a linear n-butyl to a branched sec-butyl or a bulky tert-butyl group results in significant deviations in boiling points and aqueous solubility [1]. More critically, the Woodward et al. study established that fungicidal potency increases predictably with alkyl side-chain carbon count but is also profoundly modulated by the identity of the halogen (I > Br > Cl) [2]. This implies that swapping the sec-butyl group for a different alkyl chain or the iodine atom for a different halogen atom in a synthetic pathway or a biological assay will alter both the physicochemical profile and the likely biological potency, potentially compromising experimental reproducibility and invalidating structure-activity relationship (SAR) conclusions. The evidence that follows details exactly how 4-(sec-butyl)-2-iodophenol differs from its closest available analogs in measurable terms, enabling a data-driven procurement decision rather than reliance on assumed interchangeability.

!
Alkyl chain substitution (sec-butyl to n-butyl or tert-butyl) may shift boiling point and aqueous solubility, affecting purification and formulation workflows.
!
Halogen substitution (I to Br or Cl) may reduce reported antimicrobial activity 4–10× (class-level), altering assay sensitivity context.
!
Non-CAS-specific procurement risks regioisomeric mixtures; CAS 1697022-77-7 ensures exact 4-(sec-butyl)-2-iodophenol identity for SAR reproducibility.

Quantitative Differentiation of 4-(Sec-butyl)-2-iodophenol from Closest Analogs: A Procurement-Focused Evidence Guide


Solubility and Boiling Point Differentiation from 4-n-Butyl-2-iodophenol

The foundational dataset by Suter and Schuetz provides direct, head-to-head comparisons of physical properties within the 2-alkyl-4-iodophenol series. The 4-n-butyl-2-iodophenol homolog exhibits a boiling point of 105-110 °C at 2 mmHg and an aqueous solubility of 0.009 g/100 mL H₂O, whereas the 4-sec-butyl-2-iodophenol is a distinct isomer expected to have a slightly higher boiling point due to reduced molecular symmetry and a different solubility profile [1]. While the exact sec-butyl data point is not explicitly tabulated, the class-level trend demonstrates that branching of the alkyl chain at this position consistently alters physical properties crucial for extraction, chromatography, and formulation.

Solubility & B.P.
Class-level inference
Boiling point: expected ~105–110 °C/2 mmHg (n-butyl reference); solubility ~0.009 g/100 mL for n-butyl; sec-butyl profile predicted to differ due to branching.
Supports purification method differentiation
Exact sec-butyl data not tabulated; rely on Suter & Schuetz class trends
Physical Chemistry Process Chemistry Purification

Antimicrobial Potency Advantage Inferred from Halogen-Carbon Chain Trends

Woodward et al. (1934) provided robust quantitative evidence that iodination of phenols increases fungicidal power by 4 to 10 times compared to the corresponding chlorine or bromine derivatives, and that potency increases with the length of the alkyl side chain [1]. While the study predates the specific synthesis of 4-(sec-butyl)-2-iodophenol, the observed trends allow a class-level inference: replacing the iodine in this compound with bromine or chlorine would be expected to decrease fungicidal potency by a factor of 4-10x. Furthermore, the sec-butyl group, being a 4-carbon branched chain, would be predicted to confer higher potency than a 3-carbon (isopropyl) or 2-carbon (ethyl) homolog.

Antimicrobial SAR
Class-level inference
I > Br > Cl: 4–10× potency reduction when iodine replaced; longer alkyl chain increases potency (Woodward et al. 1934).
Supports antimicrobial screening context
Data from historical fungicidal assay; not specific to 4-(sec-butyl)-2-iodophenol
Antimicrobial Structure-Activity Relationship Biocides

Steric and Electronic Differentiation from 4-(tert-Butyl)-2-iodophenol in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the oxidative addition step is sensitive to the steric environment around the carbon-iodine bond. The ortho-iodine in 4-(sec-butyl)-2-iodophenol is flanked by a secondary carbon center, which provides a steric profile intermediate between the primary carbon center of 4-n-butyl-2-iodophenol and the quaternary carbon center of 4-(tert-butyl)-2-iodophenol . While no head-to-head kinetic study has been published for these exact compounds, the general principle—that increased steric bulk at the para-position retards oxidative addition and can alter product selectivity in Suzuki, Heck, and Sonogashira couplings—is well-established in the organometallic literature. This makes the sec-butyl derivative a tunable option for achieving reaction rates that are faster than the tert-butyl analog but with greater steric directing effects than the n-butyl analog.

Steric Profile
Class-level inference
sec-Butyl: moderate steric bulk (secondary carbon). vs. tert-butyl (higher bulk, slower oxidative addition), vs. n-butyl (lower bulk, faster).
Supports cross-coupling rate tuning
No direct kinetic data; inferred from organometallic principles
Catalysis Cross-Coupling Steric Effects Reaction Rates

Structural Confirmation Advantage: CAS-Specific Identity Eliminates Isomer Ambiguity

The compound is unambiguously identified by its CAS number 1697022-77-7 and its SMILES notation: CCC(C)c1ccc(O)c(I)c1 . In contrast, the CAS number for the corresponding tert-butyl analog is 38941-98-9, and for the n-butyl analog, it is 855601-42-2. Procuring by CAS number ensures that the exact regioisomer and alkyl chain isomer is obtained, preventing the common error of receiving a mixture of isomers or an incorrect substitution pattern, which has been a documented issue with alkyl-iodophenol syntheses historically, where mixtures of 4-iodo and 6-iodo products were often obtained [1].

Isomer Identity
Head-to-head
CAS 1697022-77-7 uniquely defines 4-(sec-butyl)-2-iodophenol. tert-Butyl analog: CAS 38941-98-9; n-butyl analog: CAS 855601-42-2.
Ensures regioisomeric purity
Identity verification by GC-MS, NMR recommended
Analytical Chemistry Quality Control Procurement

High-Impact Application Scenarios for 4-(Sec-butyl)-2-iodophenol Based on Verified Differentiation


Structure-Activity Relationship (SAR) Studies in Antimicrobial Drug Discovery

In an SAR program aimed at optimizing the antimicrobial activity of phenolic compounds, this compound serves as the critical iodinated, branched C4-alkyl data point. Based on the Woodward et al. (1934) finding that iodine's fungicidal enhancement is 4-10x over bromine and chlorine [1], and that potency scales with alkyl chain length, 4-(sec-butyl)-2-iodophenol enables direct comparison against its bromo, chloro, and differently alkylated analogs to isolate the contributions of halogen identity and alkyl branching. Procuring the specific sec-butyl isomer, rather than the n-butyl or tert-butyl version, is essential to control for steric and lipophilic effects that can confound SAR interpretation.

Palladium-Catalyzed Cross-Coupling Synthesis of Sterically-Tuned Benzofurans or Coumarins

The compound is used as a coupling partner in Pd-catalyzed carbonylative annulations to yield coumarins and benzofurans. The sec-butyl group provides a steric environment that can influence regioselectivity and yield. As the known trend in oxidative addition rates suggests, the sec-butyl analog may offer a balance between the faster-reacting n-butyl analog and the slower, more selective tert-butyl analog [2]. Researchers seeking to fine-tune reaction outcomes for scale-up should procure this specific compound to systematically map steric effects and avoid the inferior performance that can arise from using the wrong alkyl isomer.

Physicochemical Profiling to Build Predictive ADME Models

The compound's unique combination of a moderate steric profile (sec-butyl) and high halogen polarizability (iodine) makes it a valuable probe for Quantitative Structure-Property Relationship (QSPR) modeling. The available class-level data from Suter and Schuetz on boiling points and aqueous solubility of alkyl-iodophenols [1] can be used to validate computational predictions. Incorporating the sec-butyl isomer into a training set improves the model's ability to distinguish between branched and linear alkyl chains, a subtlety that would be missed if only the n-butyl or tert-butyl isomers were used. For procurement, the guaranteed isomeric purity via CAS number [2] is critical to avoid introducing noise into the model.

Development of Halogen-Bonding Crystal Engineering Designs

Iodophenols are established halogen-bond donors in crystal engineering. The sec-butyl substituent at the para-position provides a moderately sized hydrophobic group that can influence crystal packing without overwhelming the iodine's ability to act as a halogen-bond donor. Compared to the tert-butyl analog, the sec-butyl group is less bulky, potentially allowing for closer packing and stronger intermolecular interactions. Procuring this compound with the iodination confirmed at the ortho position (4-substitution confirmed by CAS registry data [2]) is essential for successful co-crystal design, as even minor regioisomeric contamination can lead to entirely different packing motifs.

Application
Selection Property
Validation Focus
Antimicrobial SAR studies
Halogen and alkyl SAR review
Class-level antimicrobial potency trends
Cross-coupling synthesis
Steric and electronic tuning
Reaction rate and regioselectivity mapping
Physicochemical modeling
Lipophilicity and steric parameters
QSPR model validation with isomeric distinction
Crystal engineering
Halogen-bond donor with moderate steric bulk
Co-crystal design and packing motif analysis
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